(E)-N-(6-acetamido-3-ethylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide
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Description
This compound is a derivative of benzo[d]thiazol-2(3H)-one . Benzo[d]thiazol-2(3H)-one derivatives are often synthesized for their potential cytotoxic and antibacterial activities .
Synthesis Analysis
While the exact synthesis process for this compound is not available, similar compounds, such as 6-bromobenzo[d]thiazol-2(3H)-one derived 1,2,3-triazole derivatives, have been synthesized by 1,3-dipolar cycloaddition of 6-bromobenzo[d]thiazol-2(3H)-one with propargyl bromide and different aryl azides in a copper catalyzed one-pot reaction .Scientific Research Applications
- A synthetic approach to 2-amino-9H-chromeno [2,3-d]thiazol-9-ones was developed using copper-promoted cascade reactions. The reaction utilized readily available 2-amino-3-iodochromones and amines as substrates, yielding tricyclic compounds with moderate to good yields. Importantly, several of these synthesized compounds demonstrated potent anti-inflammatory activities .
- Novel derivatives containing benzothiazolylamino groups have been explored for their pesticidal properties. Specifically, 1-(((6-substitutedbenzo[d]thiazol-2-yl)aminoheteroarylmethylnaphthalen-2-ol) compounds were synthesized and evaluated. These compounds may hold promise as agrochemicals with pesticidal activity .
- The compound has been introduced into precursor solutions for perovskite thin films to regulate crystallization and reduce defects. Various characterization techniques, including nuclear magnetic resonance (NMR), Fourier-transform infrared spectroscopy (FTIR), and X-ray photoelectron spectroscopy (XPS), have been employed to study the interaction between the compound and perovskite materials .
Anti-Inflammatory Agents
Agrochemicals and Pesticides
Materials Science and Crystal Engineering
properties
IUPAC Name |
N-(6-acetamido-3-ethyl-1,3-benzothiazol-2-ylidene)thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2S2/c1-3-19-12-7-6-11(17-10(2)20)9-14(12)23-16(19)18-15(21)13-5-4-8-22-13/h4-9H,3H2,1-2H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNTITGAACRIFFB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)NC(=O)C)SC1=NC(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-(6-acetamido-3-ethylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide |
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